molecular formula C14H20N4O B8377499 N2-Methyl-N2-(1-methyl-piperidin-3-yl)-benzooxazole-2,5-diamine

N2-Methyl-N2-(1-methyl-piperidin-3-yl)-benzooxazole-2,5-diamine

Cat. No.: B8377499
M. Wt: 260.33 g/mol
InChI Key: YNNZFLLVBUMSDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-Methyl-N2-(1-methyl-piperidin-3-yl)-benzooxazole-2,5-diamine is a useful research compound. Its molecular formula is C14H20N4O and its molecular weight is 260.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H20N4O

Molecular Weight

260.33 g/mol

IUPAC Name

2-N-methyl-2-N-(1-methylpiperidin-3-yl)-1,3-benzoxazole-2,5-diamine

InChI

InChI=1S/C14H20N4O/c1-17-7-3-4-11(9-17)18(2)14-16-12-8-10(15)5-6-13(12)19-14/h5-6,8,11H,3-4,7,9,15H2,1-2H3

InChI Key

YNNZFLLVBUMSDY-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)N(C)C2=NC3=C(O2)C=CC(=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Place methyl-(1-methyl-piperidin-3-yl)-(5-nitro-benzooxazol-2-yl)-amine (440 mg, 1.51 mmol) and iron powder (423 mg, 7.58 mmol) in acetic acid (10 mL). Heat the reaction to 40° C. for 2 h. Cool to rt and then load onto a Varian™ SCX column. Wash the column with methanol and DCM. Flush the compound off the column by eluting with 2M NH3 in methanol. Collect filtrate and concentrate in vacuo. Chromatograph (silica gel, eluting with 0-10% 2M NH3 in MeOH:DCM, then 10% 2M NH3 in MeOH:DCM) to yield 385 mg (98%) of the title compound: mass spectrum (ion-spray): (m/z)=261.3 (M+1).
Name
methyl-(1-methyl-piperidin-3-yl)-(5-nitro-benzooxazol-2-yl)-amine
Quantity
440 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
423 mg
Type
catalyst
Reaction Step Three
Name
Yield
10%
Yield
98%

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